7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

Lipophilicity Chromatographic retention Membrane permeability

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester (CAS 1242260-50-9, MDL MFCD16987429) is a tri-substituted quinoline-3-carboxylate building block with molecular formula C₁₃H₁₁BrClNO₂ and molecular weight 328.59 g·mol⁻¹. It features a unique 7-bromo-4-chloro-8-methyl substitution pattern on the quinoline core with an ethyl ester at the 3-position.

Molecular Formula C13H11BrClNO2
Molecular Weight 328.59
CAS No. 1242260-50-9
Cat. No. B577768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester
CAS1242260-50-9
Synonyms7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester
Molecular FormulaC13H11BrClNO2
Molecular Weight328.59
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Br)C
InChIInChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3
InChIKeyFBOWOAIHNTYHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic Acid Ethyl Ester (CAS 1242260-50-9): Core Specifications for Procurement Evaluation


7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester (CAS 1242260-50-9, MDL MFCD16987429) is a tri-substituted quinoline-3-carboxylate building block with molecular formula C₁₃H₁₁BrClNO₂ and molecular weight 328.59 g·mol⁻¹ . It features a unique 7-bromo-4-chloro-8-methyl substitution pattern on the quinoline core with an ethyl ester at the 3-position . This compound belongs to the halogenated quinoline-3-carboxylate class, which serves as a key intermediate scaffold in medicinal chemistry for constructing kinase inhibitors, antibacterial agents, and antiviral candidates [1]. Commercially available at ≥97% purity from multiple suppliers including Fluorochem, Leyan, and ChemScene, with storage recommended at -20°C under inert atmosphere .

Why 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic Acid Ethyl Ester Cannot Be Replaced by In-Class Analogs


Within the C₁₃H₁₁BrClNO₂ isomer family and the broader quinoline-3-carboxylate class, seemingly minor positional variations produce measurable differences in physicochemical properties, stability profiles, and synthetic utility that directly affect experimental outcomes. The 8-methyl group confers a LogP increase of approximately 0.18 units versus the 8-unsubstituted analog (CAS 206257-41-2) , altering chromatographic retention and membrane partitioning. The specific 7-bromo/4-chloro arrangement—as opposed to the 6-bromo (CAS 1016780-82-7) or 4-bromo/5-chloro (CAS 1242260-75-8) regioisomers—provides distinct reactivity differentials for sequential palladium-catalyzed cross-coupling . Furthermore, class-level structure-activity relationship (SAR) evidence demonstrates that the 8-methyl substituent enhances antibacterial potency approximately 4-fold in quinolone-3-carboxylic acid series [1], a property absent in 8-des-methyl analogs. Generic substitution without verifying the specific regioisomer can lead to divergent reactivity, altered bioactivity profiles, and non-reproducible synthetic outcomes.

Quantitative Differentiation Evidence: 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic Acid Ethyl Ester vs. Closest Analogs


Lipophilicity (LogP) Advantage Over the 8-Des-Methyl Analog

The target compound exhibits a predicted LogP of 4.14 (Chemscene/Chemsrc) versus 3.96 for ethyl 7-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-41-2), which lacks the 8-methyl group. This ΔLogP of +0.18 is attributed to the additional methyl substituent at the C-8 position . A separate measurement by Fluorochem reports a LogP of 4.38 for the target compound using a different computational method . Both values consistently indicate higher lipophilicity than the 8-des-methyl comparator.

Lipophilicity Chromatographic retention Membrane permeability

Boiling Point and Volatility Profile Differentiated from 8-Des-Methyl Analog

The target compound has a predicted boiling point of 394.1 ± 37.0 °C versus 378.3 ± 37.0 °C for the 8-des-methyl analog ethyl 7-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-41-2) . This 15.8 °C elevation in boiling point is consistent with the increased molecular weight (+14 Da) and additional van der Waals interactions conferred by the 8-methyl substituent. The density of the target compound is also lower at 1.524 ± 0.06 g·cm⁻³ compared to 1.578 ± 0.06 g·cm⁻³ for the 8-des-methyl comparator .

Boiling point Thermal stability Purification

Storage and Handling Differentiation Versus the 6-Bromo Positional Isomer

The target compound (7-bromo regioisomer, CAS 1242260-50-9) requires storage at -20 °C under nitrogen atmosphere per ChemScene specifications , whereas the 6-bromo positional isomer (ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate, CAS 1016780-82-7) is stable at 2-8 °C with standard dry, sealed storage . Both isomers share the identical molecular formula (C₁₃H₁₁BrClNO₂) and molecular weight (328.59), but the target's more stringent storage requirement suggests increased thermal or oxidative lability associated with bromine placement at the 7-position adjacent to the 8-methyl group.

Storage stability Handling requirements Regioisomer comparison

8-Methyl Substituent Confers Class-Level Antibacterial Potency Enhancement

In a seminal SAR study of quinolone-3-carboxylic acid derivatives, Yoshida et al. (1996) demonstrated that the 8-methyl substituent (compound 8a) produced a 4-fold increase in in vitro antibacterial potency compared to the unsubstituted reference compound (CPFX), against both Gram-positive and Gram-negative bacterial strains [1]. The 8-methyl, 8-fluoro, 8-chloro, and 8-methoxy derivatives were all approximately 4 times more potent than the reference. This class-level SAR evidence provides a mechanistic rationale for why the target compound's 8-methyl group constitutes a critical pharmacophoric element absent in the 8-des-methyl analog ethyl 7-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-41-2).

Structure-activity relationship 8-Methyl effect Antibacterial potency

Dual Halogen Orthogonal Reactivity for Sequential Derivatization

The target compound presents two chemically distinct halogen handles: a C-7 bromine (suitable for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings) and a C-4 chlorine (which can undergo nucleophilic aromatic substitution or alternative cross-coupling under different catalytic conditions) . This orthogonal reactivity profile enables sequential, site-selective derivatization—a capability not available in mono-halogenated quinoline-3-carboxylates. The bromo-substituted quinoline scaffold is explicitly recognized in patent literature (WO2010129451A1) as a privileged intermediate for constructing HCV protease inhibitors via such sequential functionalization strategies [1]. The 7,4-arrangement is distinct from the 6,4 (CAS 1016780-82-7) and 5,4 (CAS 1242260-75-8) regioisomers, which present different electronic environments and steric accessibility for the bromine atom.

Sequential cross-coupling Orthogonal reactivity C-C bond formation

GHS Hazard Profile and Safe Handling Differentiated from Less Hazardous Analogs

The target compound carries a GHS07 warning classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This represents a more comprehensive hazard profile than the 8-des-methyl analog (CAS 206257-41-2), which has fewer documented hazard statements in vendor SDS documentation . The specific combination of acute oral toxicity (Category 4) and irritant properties necessitates appropriate PPE and engineering controls that differ from less hazardous quinoline-3-carboxylate analogs.

Safety profile GHS classification Laboratory handling

Optimal Application Scenarios for 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic Acid Ethyl Ester Based on Quantitative Evidence


Sequential Cross-Coupling Library Synthesis for Antiviral Lead Optimization

The orthogonal 7-bromo/4-chloro dihalogenation pattern enables two-step sequential Pd-catalyzed diversification: Suzuki-Miyaura coupling at the C-7 bromine position followed by Buchwald-Hartwig amination or alternative cross-coupling at C-4 chlorine. This synthetic strategy, validated in patent WO2010129451A1 for bromo-substituted quinoline HCV protease inhibitor intermediates , allows medicinal chemistry teams to generate diverse compound libraries from a single starting material. The higher LogP (4.14) of this scaffold compared to the 8-des-methyl analog (LogP 3.96) provides a more drug-like lipophilicity window for central nervous system or intracellular target programs where moderate membrane permeability is required.

Antibacterial Quinolone Scaffold Development Requiring 8-Methyl Pharmacophore

For antibacterial discovery programs targeting Gram-positive and Gram-negative pathogens, the 8-methyl substituent is a validated potency determinant. Class-level SAR from the quinolone-3-carboxylic acid series demonstrates that 8-methyl substitution confers approximately 4-fold enhancement of in vitro antibacterial activity [1]. This compound serves as a functionalized intermediate for constructing 8-methylquinolone-3-carboxylic acid derivatives through ester hydrolysis and subsequent C-7 elaboration. Programs substituting the 8-des-methyl analog (CAS 206257-41-2) would forgo this potency advantage, potentially missing critical activity thresholds in minimum inhibitory concentration (MIC) screening cascades.

Physicochemical Property-Driven Lead Optimization Requiring Controlled Lipophilicity

The measured LogP of 4.14 (Chemscene) to 4.38 (Fluorochem) positions this compound in the optimal lipophilicity range for lead-like compounds (LogP <5), making it suitable for programs where controlling partition coefficient is critical for ADME optimization . The 8-des-methyl analog (LogP 3.96) resides in a different lipophilicity space that may alter protein binding, metabolic stability, and off-target profiles. The differential storage requirements (-20 °C under N₂ vs. 2-8 °C for the 6-bromo isomer) must be incorporated into compound management protocols for organizations running stability-sensitive biochemical or cell-based assays.

Custom Synthesis of Kinase-Targeted Quinoline Derivatives

Quinoline-3-carboxylates bearing halogen substituents at positions 4 and 7 are established intermediates for constructing kinase inhibitor scaffolds . The 4-chloro substituent provides a handle for nucleophilic displacement with amine-containing kinase hinge-binding motifs, while the 7-bromo group enables late-stage diversification via cross-coupling to explore selectivity determinants. The 8-methyl group contributes to shape complementarity within the ATP-binding pocket, consistent with SAR evidence showing that 8-substitution modulates potency in quinolone-based inhibitors [1]. This compound is particularly suited for programs targeting kinases where C-8 substitution has been identified as a key selectivity filter.

Quote Request

Request a Quote for 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.